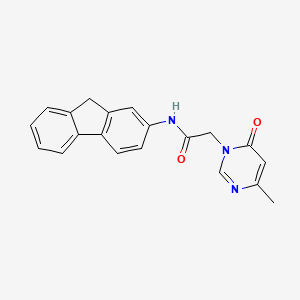
N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17N3O2 and its molecular weight is 331.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and cytotoxic effects, based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N3O3, with a molecular weight of 381.4 g/mol. The compound features a fluorenyl moiety linked to a pyrimidinyl acetamide structure, which may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives against gram-positive bacteria and mycobacteria. The findings revealed that certain derivatives demonstrated potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), suggesting that modifications to the pyrimidine ring can enhance antibacterial efficacy .
Anticancer Activity
The anticancer potential of this compound has been assessed through various in vitro studies. It was found to affect the viability of cancer cell lines, indicating cytotoxic effects that could be leveraged in cancer therapy. The structure-activity relationship (SAR) analysis suggests that the presence of the fluorenyl group may contribute positively to the anticancer activity, possibly through mechanisms involving apoptosis induction or cell cycle arrest .
Cytotoxicity Profile
In evaluating the cytotoxicity of this compound, researchers have compared its effects on cancer cell lines versus primary mammalian cells. The results indicated that while the compound exhibits cytotoxic properties against cancer cells, it shows reduced toxicity towards normal cells, which is a desirable trait for therapeutic agents .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Study on Cinnamic Anilides : A recent investigation into cinnamic anilides reported that certain derivatives exhibited submicromolar activity against S. aureus and MRSA, with some compounds being less toxic to primary cells than traditional antibiotics .
- Pyrimidine Derivatives : Research focusing on pyrimidine derivatives has shown that modifications can lead to enhanced antibacterial and anticancer activities. The introduction of different substituents on the pyrimidine ring was correlated with improved biological efficacy .
Summary Table of Biological Activities
特性
IUPAC Name |
N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-13-8-20(25)23(12-21-13)11-19(24)22-16-6-7-18-15(10-16)9-14-4-2-3-5-17(14)18/h2-8,10,12H,9,11H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECPPFDMTBVNSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














